1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea
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Overview
Description
1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a benzoyl group, a morpholine ring, and a urea moiety
Mechanism of Action
Target of Action
The primary target of N-(2-morpholin-4-ylethylcarbamoyl)benzamide is human glucokinase (GK). Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It acts as a glucose sensor, triggering shifts in metabolism or cell function in response to rising or falling levels of glucose .
Mode of Action
N-(2-morpholin-4-ylethylcarbamoyl)benzamide acts as an allosteric activator of human glucokinase. Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change and increasing the enzyme’s activity .
Biochemical Pathways
The activation of glucokinase by N-(2-morpholin-4-ylethylcarbamoyl)benzamide affects the glycolysis pathway. Glucokinase catalyzes the first step in this pathway, the conversion of glucose to glucose-6-phosphate. This step is critical for the control of glucose homeostasis .
Result of Action
The activation of glucokinase by N-(2-morpholin-4-ylethylcarbamoyl)benzamide can lead to significant hypoglycemic effects, making it a potential therapeutic agent for the treatment of type-2 diabetes .
Preparation Methods
The synthesis of 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea typically involves the reaction of benzoyl chloride with 3-[2-(morpholin-4-yl)ethyl]urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea can be compared with other similar compounds, such as:
1-Benzoyl-3-[2-(piperidin-4-yl)ethyl]urea: Similar structure but with a piperidine ring instead of a morpholine ring.
1-Benzoyl-3-[2-(pyrrolidin-4-yl)ethyl]urea: Contains a pyrrolidine ring instead of a morpholine ring.
1-Benzoyl-3-[2-(thiomorpholin-4-yl)ethyl]urea: Features a thiomorpholine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the urea class, which has been extensively studied for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzoyl group and a morpholine moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzoyl isocyanate with morpholine derivatives. The reaction conditions often include the use of solvents such as DMF or DMSO under controlled temperatures to yield high purity compounds.
Anticancer Activity
This compound has shown promising anticancer properties in various studies. For instance, it was evaluated against several cancer cell lines, including:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MDA-MB-231 (Breast) | 15.1 | Selectively inhibits growth |
PC-3 (Prostate) | 21.5 | Moderate cytotoxicity observed |
A549 (Lung) | 25.9 | Significant growth inhibition |
In a study, the compound demonstrated an IC50 value of 15.1 µM against MDA-MB-231 cells, indicating strong potential as an anticancer agent .
Antibacterial Activity
The compound also exhibits antibacterial properties. In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria:
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.06 | Highly effective |
Escherichia coli | 0.25 | Moderate effectiveness |
Pseudomonas aeruginosa | 0.12 | Effective |
These results indicate that this compound could serve as a lead compound for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger:
Fungal Strain | MIC (µg/mL) | Remarks |
---|---|---|
Candida albicans | 16.69 | Effective at low concentrations |
Aspergillus niger | 22.9 | Moderate effectiveness |
These findings suggest that the compound may be useful in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the benzoyl and morpholine groups can significantly influence the compound's potency and selectivity against various biological targets. For example, substituents on the benzoyl ring can enhance binding affinity to target enzymes involved in cancer cell proliferation or bacterial cell wall synthesis.
Case Studies
Several case studies have been documented regarding the biological activity of similar urea derivatives:
- Antitumor Activity : A derivative structurally similar to this compound was tested in vivo and showed significant tumor reduction in mouse models, supporting its potential for further development as an anticancer drug .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against resistant bacterial strains, showcasing its potential role in combating antibiotic resistance .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-13(12-4-2-1-3-5-12)16-14(19)15-6-7-17-8-10-20-11-9-17/h1-5H,6-11H2,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVODZABOEBZULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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